6-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid
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Overview
Description
6-Bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid: is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a bromine atom at the 6th position and a carboxylic acid group at the 2nd position of the dihydrobenzofuran ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid typically involves the following steps:
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Bromination: : The starting material, 2,3-dihydro-1-benzofuran, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. This step introduces the bromine atom at the 6th position.
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Carboxylation: : The brominated intermediate undergoes carboxylation. This can be achieved through a Grignard reaction where the brominated compound reacts with carbon dioxide in the presence of a magnesium halide to form the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient bromination and carboxylation. The use of automated systems can enhance the yield and purity of the final product by precisely controlling reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrofuran ring, leading to the formation of benzofuran derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Benzofuran-2-carboxylic acid derivatives.
Reduction: 2-hydroxy-2,3-dihydro-1-benzofuran or 2-formyl-2,3-dihydro-1-benzofuran.
Substitution: 6-amino-2,3-dihydro-1-benzofuran-2-carboxylic acid or 6-thio-2,3-dihydro-1-benzofuran-2-carboxylic acid.
Scientific Research Applications
6-Bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives, which are studied for their potential as pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets, such as enzymes or receptors.
Medicine: Research into its derivatives has shown promise in developing new drugs for treating diseases like cancer, bacterial infections, and viral infections.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid and its derivatives often involves interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
DNA Intercalation: Some derivatives may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1-benzofuran-2-carboxylic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
6-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
6-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid: Contains a fluorine atom, which can significantly alter its electronic properties and interactions with biological targets.
Uniqueness
6-Bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a versatile intermediate for synthesizing a wide range of derivatives with potential biological activities.
Properties
CAS No. |
1890906-32-7 |
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Molecular Formula |
C9H7BrO3 |
Molecular Weight |
243.05 g/mol |
IUPAC Name |
6-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H7BrO3/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-2,4,8H,3H2,(H,11,12) |
InChI Key |
OCVAAFRREAQYGY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C1C=CC(=C2)Br)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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